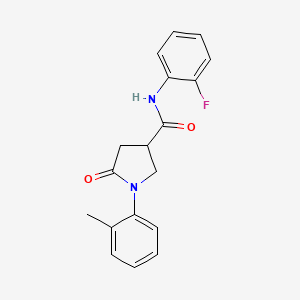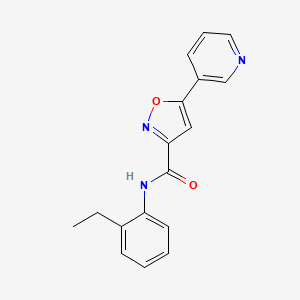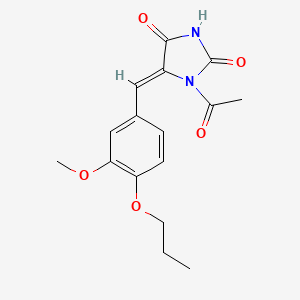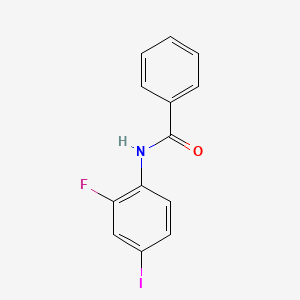
2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide
Overview
Description
2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. This compound is a hydrazine derivative that has shown promising results in various studies related to cancer treatment, inflammation, and other diseases.
Scientific Research Applications
The potential applications of 2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide in scientific research are numerous. One of the most promising applications is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase. In addition, this compound has been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide has various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. This compound has also been shown to increase the levels of antioxidant enzymes, such as SOD and CAT, in cells and tissues. In addition, this compound has been shown to reduce the levels of lipid peroxidation, which is a marker of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, which makes it a promising candidate for further studies. Another advantage is its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory diseases. However, one of the limitations of this compound is its relatively low solubility in water, which could affect its bioavailability and efficacy.
Future Directions
There are numerous future directions for the study of 2-(2-bromobenzoyl)-N-(5-chloro-2-methoxyphenyl)hydrazinecarboxamide. One direction is to further investigate its mechanism of action and its potential targets in cancer cells. Another direction is to study its efficacy in animal models of cancer and inflammatory diseases. In addition, the development of more water-soluble derivatives of this compound could improve its bioavailability and efficacy. Furthermore, the use of this compound in combination with other anti-cancer and anti-inflammatory drugs could enhance its therapeutic potential.
properties
IUPAC Name |
1-[(2-bromobenzoyl)amino]-3-(5-chloro-2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c1-23-13-7-6-9(17)8-12(13)18-15(22)20-19-14(21)10-4-2-3-5-11(10)16/h2-8H,1H3,(H,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPYANUZTZYWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-benzyl-1-piperazinyl)carbonyl]-8-chloro-2-(2-methylphenyl)quinoline](/img/structure/B4723229.png)


![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4723251.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4723268.png)
![4-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4723272.png)
![6-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4723275.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4723291.png)
![3-bromo-N-[5-(butyrylamino)-2-chlorophenyl]benzamide](/img/structure/B4723295.png)
![7-chloro-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4723298.png)
![1-(2,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4723300.png)

![4-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4723332.png)